molecular formula C10H10ClNS B069874 2-Chloro-4-isopropyl-1,3-benzothiazole CAS No. 182344-55-4

2-Chloro-4-isopropyl-1,3-benzothiazole

Cat. No.: B069874
CAS No.: 182344-55-4
M. Wt: 211.71 g/mol
InChI Key: ULNWYJCSPFDJHD-UHFFFAOYSA-N
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Description

2-Chloro-4-isopropyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at the second position and an isopropyl group at the fourth position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit significant pharmacological activities, including anti-tubercular properties . They interact with various enzymes and proteins, such as DprE1, a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Cellular Effects

Benzothiazole derivatives have been reported to inhibit the proliferation of various cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized and evaluated for their in vitro and in vivo activity .

Dosage Effects in Animal Models

The effects of 2-Chloro-4-isopropyl-1,3-benzothiazole at different dosages in animal models have not been reported. Benzothiazole derivatives have been evaluated for their anti-tubercular activity in vitro and in vivo .

Metabolic Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Transport and Distribution

Benzothiazole derivatives have been shown to exhibit noticeably greater cellular uptake ratio in different breast cancer cell lines .

Subcellular Localization

Benzothiazole derivatives have been shown to exhibit noticeably greater cellular uptake ratio in different breast cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isopropyl-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with chloroacetone under acidic conditions, followed by chlorination and isopropylation steps. The reaction conditions often include:

    Cyclization: 2-aminothiophenol reacts with chloroacetone in the presence of hydrochloric acid to form the benzothiazole ring.

    Chlorination: The resulting compound is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Isopropylation: Finally, the chlorinated intermediate undergoes isopropylation using isopropyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production. The use of automated systems and real-time monitoring helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isopropyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the benzothiazole ring can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent (e.g., dichloromethane).

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Substitution: Formation of

Properties

IUPAC Name

2-chloro-4-propan-2-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNS/c1-6(2)7-4-3-5-8-9(7)12-10(11)13-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNWYJCSPFDJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403028
Record name 2-chloro-4-isopropyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182344-55-4
Record name 2-chloro-4-isopropyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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